Byk-R

ROCK1 Kinase inhibition Biochemical assay

Byk-R is a synthetic small molecule (C11H11ClN2O) featuring a distinct bicyclic core and chlorine substituent that differentiates it from Y-27632 and Fasudil. This uncharacterized scaffold enables de novo biochemical profiling—determine IC50 values against ROCK1/2, assess kinome-wide selectivity, and evaluate cellular permeability. Use as a starting point for medicinal chemistry SAR campaigns or as a structurally distinct control compound after in-house validation. Choose Byk-R for its unique chemical space.

Molecular Formula C11H11ClN2O
Molecular Weight 0
CAS No. 178412-26-5
Cat. No. B1169707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameByk-R
CAS178412-26-5
SynonymsByk-R
Molecular FormulaC11H11ClN2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Byk-R (CAS 178412-26-5): Baseline Characterization for ROCK Inhibition Research Procurement


Byk-R (CAS 178412-26-5) is a synthetic small molecule with the molecular formula C11H11ClN2O . It is commercially available as a research compound, typically supplied at ≥95% purity . The compound is listed in chemical inventories and vendor catalogs as a reagent for non-human research applications . Its chemical structure is consistent with a bicyclic scaffold that may interact with Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase involved in cytoskeletal regulation, though direct mechanistic validation in peer-reviewed literature is absent [1].

Why Byk-R Cannot Be Substituted with Generic ROCK Inhibitors for Specialized Research Workflows


The ROCK inhibitor class encompasses structurally diverse molecules with significant variations in isoform selectivity, pharmacokinetic profiles, and off-target activity [1]. Compounds like Y-27632 and Fasudil, while well-characterized, exhibit distinct binding modes and in vivo behaviors that limit their interchangeability [2]. Byk-R's unique bicyclic core and chlorine substitution may confer altered binding kinetics or cellular permeability compared to these established inhibitors. Without head-to-head comparative data, substituting Byk-R with a generic alternative risks confounding experimental results due to uncharacterized differences in potency, selectivity, or stability [3].

Byk-R (178412-26-5) Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons


Comparative Biochemical Potency of Byk-R Against ROCK1 vs. Y-27632

No peer-reviewed or patent-derived quantitative data comparing Byk-R to a named comparator (e.g., Y-27632) were identified. Publicly available sources lack IC50, Ki, or % inhibition values for Byk-R against any kinase target. [1]

ROCK1 Kinase inhibition Biochemical assay

Comparative Cellular Activity of Byk-R in Functional Assays vs. Fasudil

No data were found describing the effect of Byk-R on cellular phenotypes such as stress fiber disassembly, cell migration, or myosin light chain phosphorylation. Comparators like Fasudil have well-documented cellular IC50 values in the low micromolar range. [1]

Cellular assay ROCK pathway Stress fiber formation

Recommended Research Applications for Byk-R (CAS 178412-26-5) Based on Current Evidence


Exploratory Biochemical Profiling of a Novel ROCK Inhibitor Scaffold

Given the absence of public characterization, Byk-R is suitable for research groups aiming to conduct de novo biochemical and cellular profiling of an uncharacterized ROCK inhibitor scaffold. This includes determining IC50 values against ROCK1/2, assessing kinome-wide selectivity, and evaluating cellular permeability in standard cell lines. [1]

Structure-Activity Relationship (SAR) Studies of Bicyclic ROCK Inhibitors

Byk-R's unique bicyclic core and chlorine substituent may serve as a starting point for medicinal chemistry campaigns. Researchers can synthesize analogs to explore the impact of structural modifications on potency and selectivity, using Byk-R as a reference compound for comparative SAR analysis. [2]

Negative Control or Reference Compound in ROCK Inhibitor Assays

Pending empirical determination of its activity, Byk-R may be used as an inactive or weakly active control in assays where a structurally related but functionally distinct molecule is required. This application requires prior in-house validation. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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